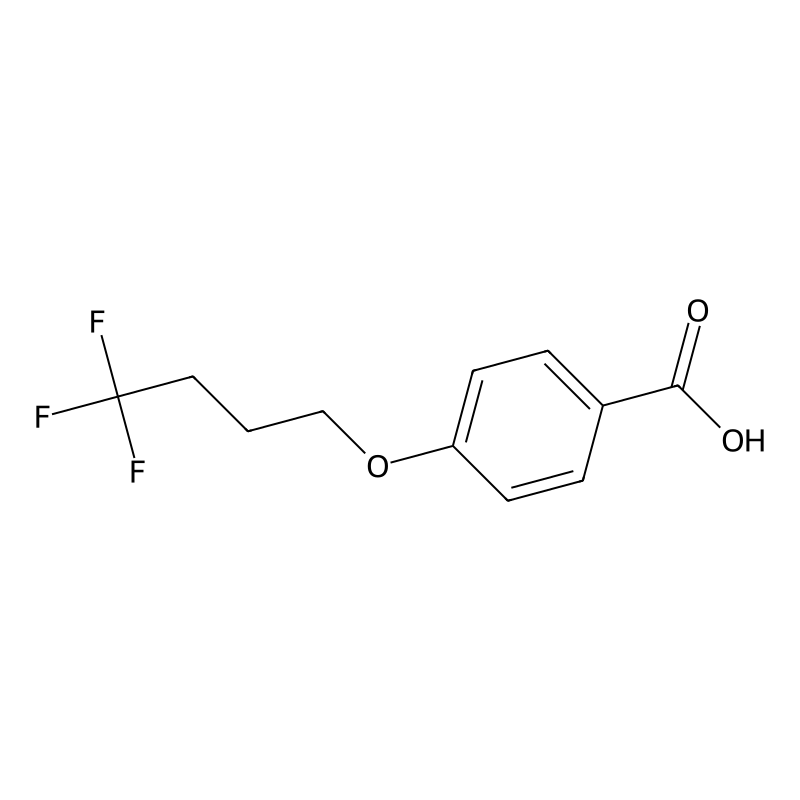

4-(4,4,4-Trifluorobutoxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(4,4,4-Trifluorobutoxy)benzoic acid can be synthesized through various methods, with one common approach involving the reaction of 4-fluorobenzoic acid with 1,1,1-trifluoro-4-bromobutane in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) [].

Potential Applications:

- Material Science: The presence of the trifluorinated group can influence the molecule's interaction with other materials, making it a potential candidate for studying properties like self-assembly, liquid crystal behavior, or as a component in novel functional materials [].

- Medicinal Chemistry: The carboxylic acid functionality allows for conjugation with various biomolecules, potentially leading to the development of new drug candidates with improved properties like increased lipophilicity or targeting specific biological processes [].

- Organic Synthesis: The molecule can serve as a building block for the synthesis of more complex organic molecules with specific functionalities, useful in various research fields like drug discovery, materials science, or catalysis [].

4-(4,4,4-Trifluorobutoxy)benzoic acid is a fluorinated aromatic compound characterized by the presence of a trifluorobutoxy group attached to a benzoic acid core. This compound features a unique structure that incorporates both a benzoic acid moiety and a trifluorobutyl ether, giving it distinct chemical properties and potential applications in various fields such as organic synthesis and medicinal chemistry.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Substitution Reactions: The trifluorobutoxy group can undergo nucleophilic substitution, allowing for the introduction of various substituents.

- Reduction: The carboxylic acid can be reduced to form primary alcohols or aldehydes under appropriate conditions.

These reactions are facilitated by common reagents such as sulfuric acid for esterification or lithium aluminum hydride for reduction.

The synthesis of 4-(4,4,4-Trifluorobutoxy)benzoic acid typically involves the following methods:

- Nucleophilic Substitution: A common approach is to react 4-hydroxybenzoic acid with a suitable trifluoroalkylating agent under basic conditions to introduce the trifluorobutoxy group.

- Direct Fluorination: Another method includes direct fluorination of benzoic acid derivatives followed by etherification with 4,4,4-trifluorobutanol.

These methods require careful control of reaction conditions to ensure high yield and purity of the final product.

4-(4,4,4-Trifluorobutoxy)benzoic acid finds applications in several areas:

- Pharmaceuticals: Its unique structure may serve as an intermediate in the synthesis of novel drug candidates.

- Material Science: The compound could be utilized in creating specialty polymers or coatings due to its fluorinated nature.

- Organic Synthesis: As a versatile building block, it can be employed in various synthetic pathways to create complex organic molecules.

Interaction studies involving 4-(4,4,4-Trifluorobutoxy)benzoic acid are essential for understanding its behavior in biological systems. Preliminary studies may focus on its binding affinity to specific enzymes or receptors. The presence of fluorine atoms often enhances the binding interactions due to increased lipophilicity and altered electronic properties.

Further research is necessary to elucidate the specific mechanisms through which this compound interacts with biological targets.

Several compounds share structural similarities with 4-(4,4,4-Trifluorobutoxy)benzoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Contains a trifluoromethyl group instead of butoxy | Used as a building block in drug synthesis |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | Fluoro group at position 2 and trifluoromethyl at 5 | Potential applications in agrochemicals |

| 3-Trifluoromethylbenzoic acid | Trifluoromethyl group on the benzene ring | Known for its use in organic synthesis |

Uniqueness

The uniqueness of 4-(4,4,4-Trifluorobutoxy)benzoic acid lies in its combination of both the trifluorobutoxy group and the benzoic acid functionality. This specific arrangement enhances its reactivity and potential applications compared to other fluorinated benzoic acids. Its ability to act as a versatile building block makes it particularly valuable in synthetic chemistry and pharmaceutical development.